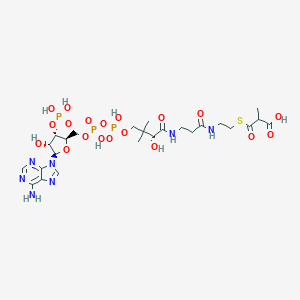
4-羟基苯磺酰胺
描述
4-Hydroxybenzenesulfonamide, also known as p-Hydroxybenzenesulfonamide, is a compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It is characterized by the presence of both hydroxyl and sulfonamide functional groups, making it a versatile compound in various chemical reactions and applications .
科学研究应用
4-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary target of 4-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
4-Hydroxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Pharmacokinetics
The compound’s molecular weight of 17319 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed .
Result of Action
The binding of 4-Hydroxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity . This can lead to changes at the molecular and cellular levels, potentially affecting processes such as pH and fluid balance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxybenzenesulfonamide. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its binding to carbonic anhydrase . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with 4-Hydroxybenzenesulfonamide and affect its action .
生化分析
Biochemical Properties
4-Hydroxybenzenesulfonamide has been found to interact with carbonic anhydrases, a type of zinc-containing metalloenzyme . It binds to these enzymes with high affinity, forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Cellular Effects
The interaction of 4-Hydroxybenzenesulfonamide with carbonic anhydrases can have significant effects on cellular processes. Carbonic anhydrases play a crucial role in maintaining pH and CO2 balance within cells, and their inhibition can disrupt these balances
Molecular Mechanism
The molecular mechanism of 4-Hydroxybenzenesulfonamide involves its binding to carbonic anhydrases. The negatively charged amino group of the compound forms a coordination bond with the zinc ion in the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Metabolic Pathways
4-Hydroxybenzenesulfonamide is involved in the metabolic pathway of carbonic anhydrases
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzenesulfonamide can be synthesized through several methodsThe reaction typically involves the use of sulfuric acid and ammonia under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-Hydroxybenzenesulfonamide often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 4-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
相似化合物的比较
4-Aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
4-Methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxyl group.
4-Chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness: 4-Hydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the sulfonamide group provides specific binding interactions with biological targets .
属性
IUPAC Name |
4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCLGLKRZLKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061797 | |
| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-43-8 | |
| Record name | 4-Hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxybenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxybenzenesulfonamide in color-forming technologies?
A: 4-Hydroxybenzenesulfonamide plays a crucial role as a color developer in pressure-sensitive recording materials. Research indicates its incorporation into color-forming sheets, specifically within the color-forming layer alongside a semi-synthetic solid acid. This specific type of acid is derived from acid-treated clay minerals with a laminar structure, where the silica content ranges from 82% to 96.5% by dry weight []. This composition highlights the compound's ability to interact with specific acidic environments to generate color, making it relevant for applications like carbonless copy paper and thermal printing.
Q2: How is 4-Hydroxybenzenesulfonamide used in the synthesis of complex organic dyes?
A: The synthesis of "Acid Alizarin Violet N" derivatives relies on 4-Hydroxybenzenesulfonamide as a key precursor. One method involves a multi-step process starting with the chlorosulfonation of 2-nitroanisole. This leads to the formation of 4-methoxy-3-nitrobenzenesulfonyl chloride, which then undergoes a reaction with N-butyl(3-phenylpropyl) amine to produce a specific benzenesulfonamide derivative []. Further modifications of this derivative, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, result in the formation of complex azo dyes like N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl) azobenzenesulfonamide []. This highlights the compound's versatility as a building block for synthesizing complex molecules with potential applications in various fields, including textiles and inks.
Q3: Is there evidence of 4-Hydroxybenzenesulfonamide interacting with biological systems?
A: Yes, research has explored the interaction of 4-Hydroxybenzenesulfonamide with Human Carbonic Anhydrase II (HCA II), a zinc-containing metalloenzyme found in various tissues []. While the specific details of this interaction are not elaborated upon in the provided abstract, the formation of a complex between HCA II and 4-Hydroxybenzenesulfonamide suggests its potential as an enzyme inhibitor. This finding opens avenues for investigating its potential therapeutic applications, particularly in conditions where HCA II activity is dysregulated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)












